3-bromo-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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Overview
Description
3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound that features a combination of bromine, fluorine, and pyrido[2,3-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly incorporating continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrido[2,3-d]pyrimidine moiety.
Cyclization Reactions: The compound can form various cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For cross-coupling reactions such as Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives of the original compound.
Scientific Research Applications
3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-BROMO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is unique due to its combination of bromine, fluorine, and pyrido[2,3-d]pyrimidine moieties, which confer specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C21H14BrFN4O2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
3-bromo-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14BrFN4O2/c1-12-25-19-16(6-3-9-24-19)21(29)27(12)15-7-8-17(23)18(11-15)26-20(28)13-4-2-5-14(22)10-13/h2-11H,1H3,(H,26,28) |
InChI Key |
ISKMCUAGZTVINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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